2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride
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Overview
Description
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an acyl chloride to form an intermediate, which then undergoes cyclization to yield the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing their function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-thiadiazole hydrochloride: Similar structure but contains a sulfur atom instead of oxygen.
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-triazole hydrochloride: Contains an additional nitrogen atom in the ring.
Uniqueness
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties
Properties
CAS No. |
2059999-75-4 |
---|---|
Molecular Formula |
C7H12ClN3O |
Molecular Weight |
189.6 |
Purity |
70 |
Origin of Product |
United States |
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